RA VII - 86229-97-2

RA VII

Catalog Number: EVT-279779
CAS Number: 86229-97-2
Molecular Formula: C41H50N6O9
Molecular Weight: 770.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

RA-VII, also known as O-methyl deoxybouvardin, is a cyclic hexapeptide primarily isolated from the roots of Rubia cordifolia and Rubia akane [, ]. It belongs to a group of compounds known as Rubiaceae-type cyclopeptides (RAs) []. RA-VII is characterized by its unique bicyclic structure, comprising an 18-membered cyclohexapeptide ring and a 14-membered cycloisodityrosine ring [, , ]. This compound has attracted significant attention in scientific research due to its potent antitumor activity [, , , , , , ].

Synthesis Analysis
  • Intramolecular SNAr-based cycloetherification: This method utilizes a dipeptide precursor and potassium carbonate in dimethyl sulfoxide (DMSO) to form the cycloisodityrosine ring, yielding two atropisomers [].
  • Thallium trinitrate-mediated oxidation of tetrahalogeno amides: This approach involves the oxidative coupling of tetrahalogeno amides to generate the 14-membered ring dienone, which is further transformed into the cycloisodityrosine unit [].
  • Intramolecular Ullmann condensation: This method employs an Ullmann coupling reaction to directly form the 14-membered diaryl ether, offering a robust approach to the cycloisodityrosine subunit [, ].

Following the synthesis of the cycloisodityrosine unit, it is coupled with a tetrapeptide segment, followed by macrocyclization to form the final bicyclic structure of RA-VII [, ].

Molecular Structure Analysis

RA-VII's molecular structure is characterized by its unique bicyclic framework [, , ].

  • Cycloisodityrosine ring: The 14-membered ring system, a key structural feature, consists of two tyrosine residues linked through a diphenyl ether linkage [, , , ].
  • Cyclohexapeptide ring: The 18-membered ring comprises a sequence of six amino acids, including three alanine residues, two modified tyrosine residues, and one D-alanine residue [, , ].

The presence of N-methylated amide bonds within the cyclohexapeptide ring influences the conformational flexibility of RA-VII [, , ].

Chemical Reactions Analysis
  • Thioamide formation: RA-VII can be converted into its thioamide derivatives using Lawesson's reagent, enabling the preparation of various analogues [, , , ].
  • Oxazole formation: Thioamides of RA-VII can be transformed into oxazoles, facilitating epimerization at specific amino acid residues [, ].
  • Degradation: RA-VII can be degraded into protected cycloisodityrosine units through bis(thioamide) intermediates [].
  • Alkylation: Backbone amide nitrogen alkylation of RA-VII can be achieved under phase-transfer conditions [].
  • Chemical modifications: Derivatives of RA-VII have been synthesized through modification of the hydroxy, methoxy, or carboxy groups, or the aromatic rings of natural peptides, to explore structure-activity relationships [, , ].
Mechanism of Action

RA-VII exhibits its antitumor activity primarily through the inhibition of protein biosynthesis [, ]. The compound binds to eukaryotic ribosomes, specifically targeting the peptidyltransferase center, thereby disrupting protein synthesis []. RA-VII's effect on cell cycle progression has also been reported, inducing G2 arrest by inhibiting cytokinesis through its interaction with actin []. This interaction leads to conformational changes in the actin molecule, further contributing to its antitumor activity [].

Applications
  • P388 leukemia: RA-VII exhibits strong activity against P388 leukemia cells, both in vitro and in vivo [, , , , , ].
  • Mammary carcinoma: RA-V, a closely related analogue, displays notable efficacy against MM2 mammary carcinoma [, , ].
  • Other cancer cell lines: RA-VII has shown promising activity against various other cancer cell lines, including L1210 leukemia, B16 melanoma, colon 38, Lewis lung carcinoma, and Ehrlich carcinoma [, ].

Deoxybouvardin

Compound Description: Deoxybouvardin (RA-V) is a bicyclic hexapeptide isolated from Rubia cordifolia and possesses potent antitumor activity. Like RA-VII, it belongs to the Rubiaceae-type cyclopeptides (RAs) family, characterized by a cyclic hexapeptide ring and a cycloisodityrosine ring. [, ] Deoxybouvardin inhibits protein synthesis by targeting eukaryotic ribosomes. []

Relevance: Deoxybouvardin shares a high degree of structural similarity with RA-VII, differing only in the methylation pattern of the tyrosine residues. [, , ] The similar structures and biological activity of Deoxybouvardin and RA-VII have made it a key compound in structure-activity relationship (SAR) studies aiming to understand the essential structural features required for the antitumor activity of RA-VII. [] Research suggests that the orientation of the tyrosine phenyl rings significantly influences the biological activity of these compounds. []

RA-II

Compound Description: RA-II is another naturally occurring cyclic hexapeptide found in Rubia cordifolia and Rubia akane. It exhibits antitumor activity against P-388 leukemia cells in vitro and in vivo. [] RA-II, like RA-VII, belongs to a family of cyclic hexapeptides called RAs, characterized by a cyclic hexapeptide core and a cycloisodityrosine unit. []

Relevance: RA-II is structurally similar to RA-VII, differing only in the methylation pattern of the tyrosine residues. [] This makes it a valuable compound in structure-activity relationship (SAR) studies to understand the structural features essential for RA-VII's antitumor activity. []

RA-III

Compound Description: RA-III is a cyclic hexapeptide isolated from Rubia cordifolia and exhibits antitumor activity against a range of tumors, including leukemias and solid tumors. [] It shares structural similarities with RA-VII, including the presence of a cyclic hexapeptide ring and a cycloisodityrosine unit, classifying it as a member of the Rubiaceae-type cyclopeptides (RAs). []

Relevance: RA-III exhibits a different effective dose range against P-388 leukemia compared to RA-VII and other cyclic hexapeptides, suggesting subtle differences in their mechanisms of action or pharmacokinetic profiles. [] This makes it important for understanding the structure-activity relationships within this class of compounds. It is structurally similar to RA-VII, with variations in the amino acid side chains and methylation patterns. [, ] RA-III has been used as a starting material in the synthesis of sulfur-containing RA-VII analogues, highlighting its utility in exploring structure-activity relationships. []

RA-IV

Compound Description: RA-IV is a cyclic hexapeptide isolated from Rubia cordifolia and is characterized by its potent antitumor activity against P-388 leukemia, L1210 leukemia, B-16 melanoma and MM2 mammary carcinoma. [, ] Like RA-VII, RA-IV belongs to the Rubiaceae-type cyclopeptides (RAs), featuring a cyclic hexapeptide ring and a cycloisodityrosine unit. []

Relevance: RA-IV shares structural similarities with RA-VII, differing in the methylation patterns of the tyrosine residues. [] It has been instrumental in structure-activity relationship studies aimed at identifying potent antitumor agents. [, ] Studies revealed that RA-IV exhibits a distinct effective dose range against P-388 leukemia compared to RA-VII, indicating potential differences in their pharmacological profiles. []

RA-X Methyl Ester

Compound Description: RA-X methyl ester is a synthetic derivative of RA-X, a naturally occurring cyclic hexapeptide isolated from Rubia cordifolia. [] It shares the core structural features with RA-VII, including the cyclic hexapeptide ring and the cycloisodityrosine unit. [, ]

Relevance: RA-X methyl ester is used as a starting material in the synthesis of various RA-VII analogues, particularly those with modifications at the Ala2 position. [] This synthetic approach allows the exploration of structure-activity relationships and the development of potentially more potent or selective antitumor agents.

[Tyr-3-ψ(CS-NH)-Ala-4]RA-VII

Compound Description: [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII is a synthetic thioamide analogue of RA-VII. [, ] This modification involves replacing the carbonyl oxygen of the amide bond between tyrosine-3 and alanine-4 with a sulfur atom.

Relevance: The introduction of the thioamide bond in [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII significantly enhances its in vitro antitumor activity compared to RA-VII. [] This finding highlights the importance of the amide bond between tyrosine-3 and alanine-4 in the biological activity of RA-VII and suggests that thioamide modifications could be a promising strategy for developing more potent analogues.

[Tyr-3-ψ(CS-NH)-Ala-4; Tyr-6-ψ(CS-NH)-D-Ala-1]RA-VII

Compound Description: [Tyr-3-ψ(CS-NH)-Ala-4; Tyr-6-ψ(CS-NH)-D-Ala-1]RA-VII is another thioamide analogue of RA-VII where two amide bonds, one between tyrosine-3 and alanine-4 and another between tyrosine-6 and D-alanine-1, are replaced with thioamide bonds. [, ]

Relevance: Similar to [Tyr-3-ψ(CS-NH)-Ala-4]RA-VII, this analogue also displays enhanced in vitro antitumor activity compared to RA-VII. [] The presence of two thioamide bonds further emphasizes the importance of these specific amide bonds for the biological activity of RA-VII and suggests a potential additive or synergistic effect of multiple thioamide substitutions.

[Tyr-3-ψ(CH2NH)-Ala-4]RA-VII

Compound Description: This compound is a reduced peptide bond analogue of RA-VII, where the carbonyl group of the amide bond between Tyr-3 and Ala-4 is reduced to a methylene group. [] This modification introduces flexibility into the backbone structure of the peptide.

Relevance: Unlike the parent compound RA-VII, [Tyr-3-ψ(CH2NH)-Ala-4]RA-VII showed a complete loss of antitumor activity. [] X-ray crystallography and NMR studies indicated a distinct conformational change within the 18-membered ring of the analogue compared to the predominant conformation of RA-VII. This loss of activity, attributed to the conformational change, underscores the importance of the specific conformation adopted by RA-VII for its biological activity. []

[N-Demethyl-Tyr(OCH3)-3]RA-VII

Compound Description: [N-Demethyl-Tyr(OCH3)-3]RA-VII is a metabolite of RA-VII produced by hepatic microsomal biotransformation. [] This metabolite lacks the N-methyl group on the tyrosine residue at position 3.

Relevance: [N-Demethyl-Tyr(OCH3)-3]RA-VII serves as a conformationally restricted model for studying the structure-activity relationships of RA-VII. [] Its structural analysis by 2D-NMR, temperature effects on NH protons, and NOE experiments revealed a restricted conformational state with a typical type II β-turn structure between Ala-2 and Tyr-3 in solution. [] This information provides insights into the bioactive conformation of RA-VII and its interaction with biological targets.

N29-Desmethyl RA-VII

Compound Description: N29-Desmethyl RA-VII is a synthetic analogue of RA-VII where the N-methyl group of a specific tyrosine residue (Tyr-5) is removed. [, ]

Relevance: N29-Desmethyl RA-VII is synthesized to investigate the importance of the N-methyl group on the tyrosine residue for the biological activity of RA-VII. [, ] Studies on this analogue provide valuable insights into the pharmacophore of RA-VII and help define the structural elements essential for its antitumor properties. []

[Cys2]-RA-VII

Compound Description: [Cys2]-RA-VII is a synthetic analogue of RA-VII where the alanine residue at position 2 is replaced with a cysteine residue. []

Relevance: The introduction of the cysteine residue in [Cys2]-RA-VII is a significant structural modification aimed at exploring the role of sulfur-containing amino acids in the biological activity of RA-VII. [] This analogue exhibited antitumor activity against P388 leukemia cells in vitro and in vivo, demonstrating that sulfur substitutions at certain positions can be tolerated without complete loss of activity. [] This finding opens avenues for further modifications and SAR studies focusing on sulfur-containing analogues.

Allo-RA-V and Neo-RA-V

Compound Description: Allo-RA-V and neo-RA-V are two distinct bicyclic hexapeptides isolated from the roots of Rubia cordifolia L. [] These compounds share the core structural features with RA-VII, including the cyclic hexapeptide ring and the cycloisodityrosine unit.

Relevance: Allo-RA-V and neo-RA-V are structurally related to RA-VII but exhibit lower antitumor activity. [] This difference in activity, despite the structural similarities, suggests that the specific stereochemistry and subtle conformational variations between these compounds play a crucial role in their biological activity. [] This finding further highlights the importance of the precise three-dimensional structure of RA-VII for its potent antitumor effects.

Properties

CAS Number

86229-97-2

Product Name

RA VII

IUPAC Name

(1S,4R,7S,10S,13S,16S)-24-methoxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone

Molecular Formula

C41H50N6O9

Molecular Weight

770.9 g/mol

InChI

InChI=1S/C41H50N6O9/c1-23-36(48)43-24(2)39(51)45(4)31(19-26-9-14-29(54-7)15-10-26)38(50)44-25(3)40(52)47(6)33-20-27-11-16-30(17-12-27)56-35-22-28(13-18-34(35)55-8)21-32(37(49)42-23)46(5)41(33)53/h9-18,22-25,31-33H,19-21H2,1-8H3,(H,42,49)(H,43,48)(H,44,50)/t23-,24+,25+,31+,32+,33+/m1/s1

InChI Key

MBQKTLYFUYNAPZ-FEZMQHRXSA-N

SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C

Solubility

Soluble in DMSO

Synonyms

RA VII; Methylether of TPC-A; RA-VII; RAVII;

Canonical SMILES

CC1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC(C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C

Isomeric SMILES

C[C@@H]1C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H]2CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H](C(=O)N1)N(C2=O)C)OC)C)C)CC5=CC=C(C=C5)OC)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.